molecular formula C18H18BrN3OS B2364066 N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide CAS No. 864923-44-4

N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide

Cat. No.: B2364066
CAS No.: 864923-44-4
M. Wt: 404.33
InChI Key: FQOFHQPANZZZDH-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide is a complex organic compound that belongs to the class of diazocine derivatives. This compound is characterized by its unique structure, which includes a bromophenyl group and a methanopyrido[1,2-a][1,5]diazocine core. The presence of the bromophenyl group imparts specific chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide typically involves multiple steps, starting with the preparation of the 4-bromophenyl hydrazine. This is achieved through a diazotization reaction followed by a reduction reaction . The subsequent steps involve the formation of the diazocine core through intramolecular cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often retain the core diazocine structure but exhibit different chemical properties.

Scientific Research Applications

N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide involves its interaction with various molecular targets. The bromophenyl group can interact with biological molecules, potentially inhibiting specific enzymes or receptors. The diazocine core may also play a role in its biological activity by stabilizing specific molecular conformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazocine derivatives and bromophenyl-containing molecules. Examples include:

Uniqueness

N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide is unique due to its combination of a bromophenyl group and a diazocine core. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3OS/c19-14-4-6-15(7-5-14)20-18(24)21-9-12-8-13(11-21)16-2-1-3-17(23)22(16)10-12/h1-7,12-13H,8-11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOFHQPANZZZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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